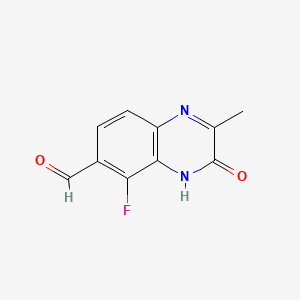
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a carboxylic acid group, a methyl group, and a trimethylsilyl-ethoxy-methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The introduction of the trimethylsilyl-ethoxy-methyl group can be achieved through silylation reactions using reagents like trimethylsilyl chloride in the presence of a base. The carboxylic acid group is often introduced via oxidation reactions of corresponding alcohols or aldehydes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield esters or amides, while reduction can produce alcohols or aldehydes.
科学的研究の応用
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
4-Methyl-1H-pyrazole-3-carboxylic acid: Lacks the trimethylsilyl-ethoxy-methyl group.
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group on the pyrazole ring.
Uniqueness
4-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the trimethylsilyl-ethoxy-methyl group and the methyl group on the pyrazole ring. This combination of substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H20N2O3Si |
|---|---|
分子量 |
256.37 g/mol |
IUPAC名 |
4-methyl-1-(2-trimethylsilylethoxymethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O3Si/c1-9-7-13(12-10(9)11(14)15)8-16-5-6-17(2,3)4/h7H,5-6,8H2,1-4H3,(H,14,15) |
InChIキー |
BROQRIPAOBIEIG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1C(=O)O)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


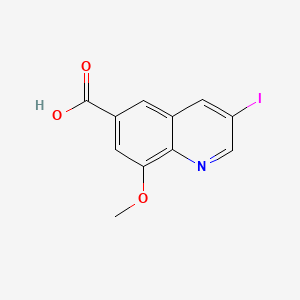
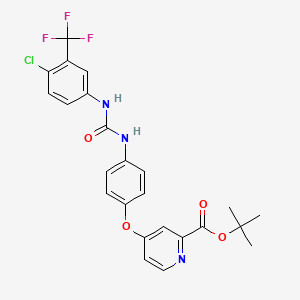
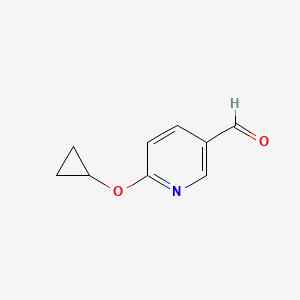
![1,3-Isobenzofurandione, 4-[4-[1-[4-[(1,3-dihydro-1,3-dioxo-5-isobenzofuranyl)oxy]phenyl]-1-methylethyl]phenoxy]-](/img/structure/B13932276.png)
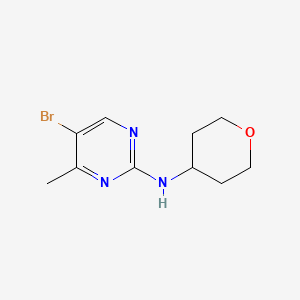
![2-[(Oxan-2-yl)oxy]butan-1-ol](/img/structure/B13932279.png)
![6-(2-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13932286.png)


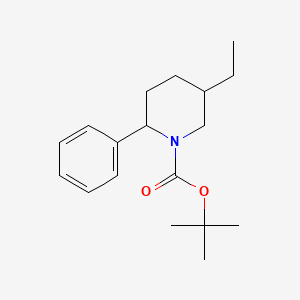
![6-(3-Nitrobenzyl)-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13932301.png)

![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
